tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate
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Overview
Description
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate: is a chemical compound with the molecular formula C14H19NO3. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent any side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It may also be used in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate involves its interaction with various molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The specific pathways and molecular targets depend on the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl) carbamate hydrochloride
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl) carbamate
Uniqueness: tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinolin-6-yl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)17-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDSXUGMQHGROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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